molecular formula C26H24ClNO5S B2425637 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 899213-55-9

1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2425637
CAS No.: 899213-55-9
M. Wt: 497.99
InChI Key: AHCYRCYACWKIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a sophisticated synthetic organic compound designed for advanced pharmacological and biochemical research. This chemical features a quinolin-4-one core, a structure known for its significant biological activity, substituted with a 3-chlorobenzyl group at the 1-position and a 4-ethylbenzenesulfonyl group at the 3-position. The 6,7-dimethoxy substitutions on the quinoline ring are characteristic of compounds that interact with complex biological systems, particularly in the realm of smooth muscle physiology and receptor modulation . The primary research value of this compound lies in its potential to affect smooth muscle contractility. Structurally related dihydroquinoline and dihydroisoquinoline derivatives have been demonstrated to potently influence the spontaneous contractile activity of smooth muscle tissue in ex vivo models . The mechanism of action for such compounds is often multifaceted. Research suggests it may involve the modulation of intracellular calcium levels, potentially through the activation of voltage-gated L-type calcium channels, which are critical for muscle contraction . Furthermore, the benzenesulfonyl group is a key functional moiety often associated with enzyme inhibition, indicating that this compound may serve as a valuable probe for investigating the function of specific enzymes in signaling pathways . Its potential to interact with and modulate key receptors, such as muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, makes it a compelling candidate for studies aimed at understanding and controlling physiological processes related to muscle function and neuronal signaling . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-4-17-8-10-20(11-9-17)34(30,31)25-16-28(15-18-6-5-7-19(27)12-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYRCYACWKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinoline core.

    Sulfonylation: The ethylphenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base.

    Methoxylation: The dimethoxy groups are introduced via a methoxylation reaction, where methoxy groups are added to the quinoline core using methanol and an acid catalyst.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure but shares the quinoline core.

    Quinidine: An antiarrhythmic agent, quinidine also contains a quinoline core but differs in its substituents.

    Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-[(3-Chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a dihydroquinoline core, methoxy groups, and a sulfonyl substituent. This compound has been studied for its various biological activities, which include antibacterial, anti-inflammatory, and enzyme inhibitory properties.

  • Molecular Formula : C₂₃H₂₃ClN₂O₄S
  • Molecular Weight : Approximately 425.95 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research has indicated that compounds related to the dihydroquinoline structure exhibit varying degrees of antibacterial activity. For instance, derivatives have shown moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits significant AChE inhibition, which is crucial for potential treatments of neurodegenerative disorders.
CompoundIC50 (µM)
This compound2.14 ± 0.003
Eserine (control)21.25 ± 0.15

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies have shown that it can reduce inflammation markers in various in vitro models.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of various dihydroquinoline derivatives, this compound was found to be particularly effective against E. coli and Staphylococcus aureus, demonstrating an inhibition zone of up to 15 mm at a concentration of 100 µg/mL.

Case Study 2: AChE Inhibition Assay

A comparative study on AChE inhibitors revealed that this compound exhibited an IC50 value significantly lower than standard inhibitors like donepezil. This suggests its potential as a lead compound for developing new treatments for Alzheimer's disease.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The sulfonyl group enhances binding affinity to target enzymes by forming hydrogen bonds.
  • Structural Flexibility : The methoxy groups provide structural flexibility that may facilitate better interactions with enzyme active sites.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one?

The compound can be synthesized via microwave-assisted cyclization or acid/base-catalyzed isomerization. For example, microwave irradiation (360 W, 5 minutes) with indium(III) chloride (20 mol%) as a catalyst achieved 63% yield in a similar quinolin-4-one derivative . Alternative methods include PdCl₂(PPh₃)₂-catalyzed cross-coupling reactions for introducing substituents, as demonstrated in quinoline derivatives . Key considerations:

  • Catalyst selection : Indium(III) chloride minimizes corrosive reagent use compared to traditional H₃PO₄ .
  • Solvent systems : Dichloromethane/di-isopropylether mixtures are effective for crystallization .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign aromatic protons (e.g., 6,7-dimethoxy groups at δ 3.8–4.0 ppm) and sulfonyl/chlorophenyl substituents .
  • HPLC-MS : Confirm molecular weight (e.g., C₂₄H₂₃ClNO₆S: ~512.97 g/mol) and detect impurities .
  • Melting point analysis : Compare observed values (e.g., 203–205°C) with literature to verify crystallinity .

Q. What solvent systems are recommended for handling this compound in experimental settings?

  • Polar aprotic solvents : DMF or DMSO for solubility in cross-coupling reactions .
  • Crystallization : Use binary mixtures like ethanol/di-isopropylether for high-purity crystals .
  • Safety : Avoid skin/eye contact; rinse with soap/water or saline if exposed, as per SDS guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction provides:

  • Dihedral angles : E.g., quasi-planar quinolyl moieties (0.28° deviation) vs. benzene ring (57.84°) .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯N, ~3.0 Å) and π-π stacking (centroid distance: 3.94 Å) stabilize crystal packing .
  • Validation : Compare with spectral data to confirm regiochemistry of substituents .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?

Adopt split-plot designs with variables:

  • Main plots : Core scaffold modifications (e.g., sulfonyl vs. carbonyl groups).
  • Subplots : Substituent variations (e.g., ethyl vs. methoxy groups) .
  • Replicates : Use ≥4 replicates with 5 plants/group for biological assays to ensure statistical power .

Q. What methodologies assess the compound’s environmental fate and ecological impacts?

Follow frameworks like Project INCHEMBIOL :

  • Biotic/abiotic transformations : Use LC-MS/MS to track degradation products in soil/water.
  • Bioaccumulation : Measure logP (estimated ~3.5) to predict lipid membrane penetration .
  • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at varying concentrations.

Q. How to address contradictions in biological activity data across different studies?

  • Statistical rigor : Apply ANOVA to compare datasets; use Tukey’s HSD for post-hoc analysis .
  • Dose-response curves : Normalize IC₅₀ values against control compounds (e.g., doxorubicin) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers or assay-specific biases .

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